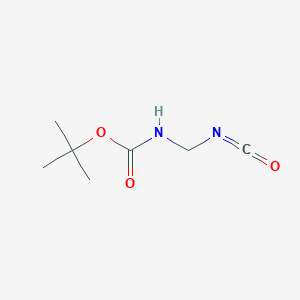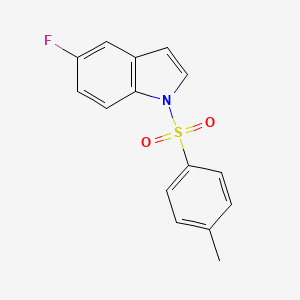
5-Fluoro-1-tosyl-1H-indole
Übersicht
Beschreibung
5-Fluoro-1-tosyl-1H-indole is a fluorinated indole derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The addition of a fluorine atom and a tosyl group to the indole ring enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-tosyl-1H-indole typically involves the cyclization of 1,1-difluoro-1-alkenes. One common method is the 5-endo-trig cyclization, where 1,1-difluoro-1-alkenes undergo cyclization to form the indole ring . The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-1-tosyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The fluorine and tosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carbonyl compounds, while substitution reactions can introduce new functional groups to the indole ring.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1-tosyl-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-tosyl-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom and tosyl group enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Fluoroindole: Similar in structure but lacks the tosyl group.
1-Tosylindole: Similar in structure but lacks the fluorine atom.
5-Fluoro-3,3-di(1H-indol-3-yl)indolin-2-one: Another fluorinated indole derivative with different substituents.
Uniqueness: 5-Fluoro-1-tosyl-1H-indole is unique due to the presence of both the fluorine atom and the tosyl group, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C15H12FNO2S |
|---|---|
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
5-fluoro-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12FNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3 |
InChI-Schlüssel |
JPFSSJDNUINXFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)F |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Nickel(2+);6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1644554.png)

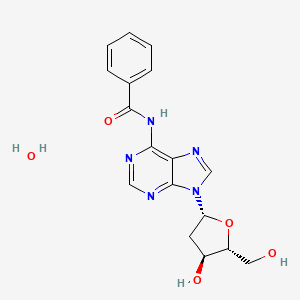
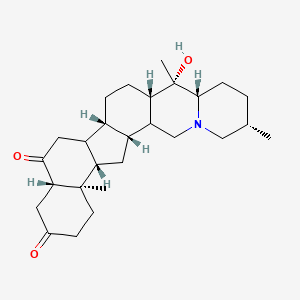

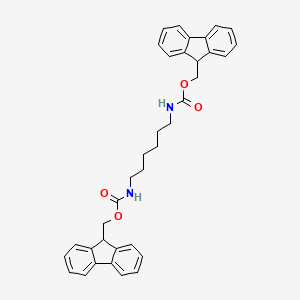

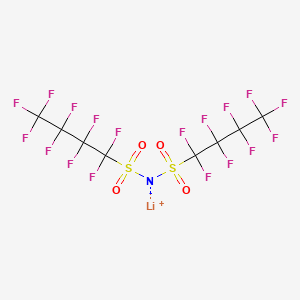
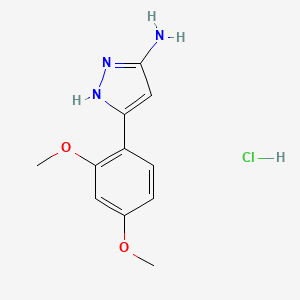
![2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane](/img/structure/B1644622.png)
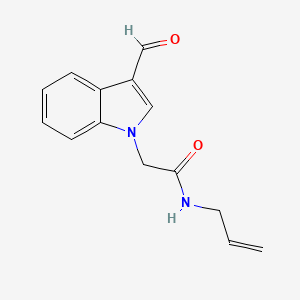
![1-[(4-Tert-butylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1644627.png)
